![molecular formula C7H10N4O3S B14405997 (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound characterized by its unique structure and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves multiple steps, starting with the preparation of the precursor compounds. The key steps include:
Formation of the hydrazine derivative: This involves the reaction of 4-sulfamoylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Oxidation: The hydrazone intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the oxido group.
Methylation: The final step involves the methylation of the hydrazone using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxido derivatives, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to cell signaling, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-methyl-oxido-[(4-aminophenyl)hydrazinylidene]azanium
- (E)-methyl-oxido-[(4-nitrophenyl)hydrazinylidene]azanium
Uniqueness
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group.
Eigenschaften
Molekularformel |
C7H10N4O3S |
|---|---|
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium |
InChI |
InChI=1S/C7H10N4O3S/c1-11(12)10-9-6-2-4-7(5-3-6)15(8,13)14/h2-5,9H,1H3,(H2,8,13,14)/b11-10+ |
InChI-Schlüssel |
ZQKMEPFSEOGDSD-ZHACJKMWSA-N |
Isomerische SMILES |
C/[N+](=N\NC1=CC=C(C=C1)S(=O)(=O)N)/[O-] |
Kanonische SMILES |
C[N+](=NNC1=CC=C(C=C1)S(=O)(=O)N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



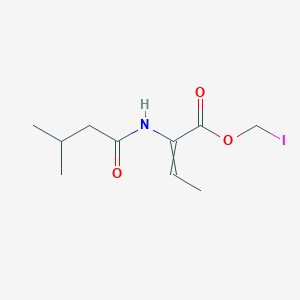
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
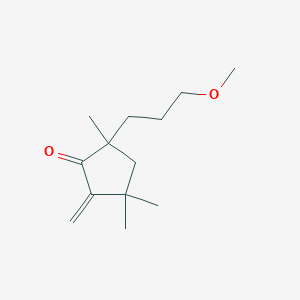
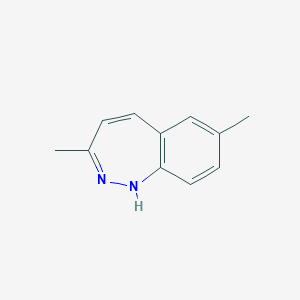
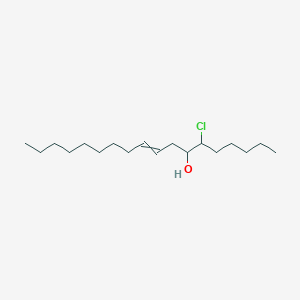
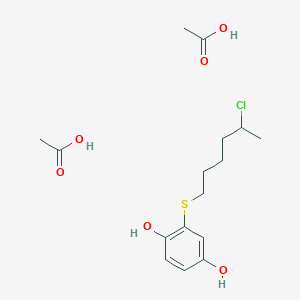
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)

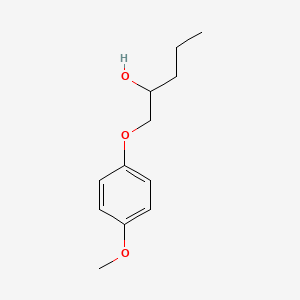

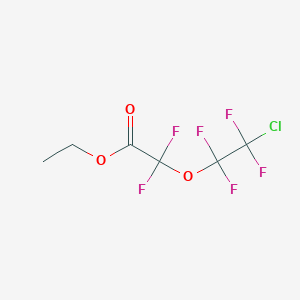
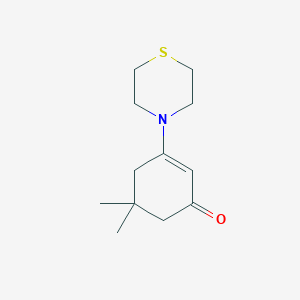
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
